Carfilzomib Impurity 2
Overview
Description
Carfilzomib Impurity 2, also known as deepoxy ethane-1,2-diol carfilzomib, is a metabolite of carfilzomib. Carfilzomib is a proteasome inhibitor used in the treatment of multiple myeloma, a type of cancer that affects plasma cells. The compound has a molecular formula of C40H59N5O8 and a molecular weight of 737.9252 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deepoxy ethane-1,2-diol carfilzomib involves multiple steps, starting from the parent compound carfilzomib. The process typically includes the removal of the epoxy group from carfilzomib to form the deepoxy derivative. This reaction is usually carried out under controlled conditions using specific reagents and catalysts to ensure the selective removal of the epoxy group without affecting other functional groups in the molecule .
Industrial Production Methods
Industrial production of deepoxy ethane-1,2-diol carfilzomib follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Deepoxy ethane-1,2-diol carfilzomib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Deepoxy ethane-1,2-diol carfilzomib has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of proteasome inhibitors.
Biology: The compound is used in biological studies to understand the metabolism and degradation pathways of carfilzomib.
Medicine: Research on deepoxy ethane-1,2-diol carfilzomib helps in understanding the pharmacokinetics and pharmacodynamics of carfilzomib, aiding in the development of more effective cancer treatments.
Industry: The compound is used in the pharmaceutical industry for quality control and formulation studies.
Mechanism of Action
Deepoxy ethane-1,2-diol carfilzomib exerts its effects by inhibiting the proteasome, a complex that degrades unneeded or damaged proteins. By inhibiting the proteasome, the compound disrupts the regulated degradation of proteins, leading to the accumulation of toxic proteins within cells. This mechanism is particularly effective in cancer cells, which rely on proteasome activity for survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to deepoxy ethane-1,2-diol carfilzomib include other proteasome inhibitors such as bortezomib and ixazomib. These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties .
Uniqueness
Deepoxy ethane-1,2-diol carfilzomib is unique due to its specific structure, which allows for selective inhibition of the proteasome. This selectivity contributes to its effectiveness in treating multiple myeloma while minimizing off-target effects .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59N5O8/c1-27(2)22-32(36(48)40(5,52)26-46)42-39(51)34(24-30-14-10-7-11-15-30)44-38(50)33(23-28(3)4)43-37(49)31(17-16-29-12-8-6-9-13-29)41-35(47)25-45-18-20-53-21-19-45/h6-15,27-28,31-34,46,52H,16-26H2,1-5H3,(H,41,47)(H,42,51)(H,43,49)(H,44,50)/t31-,32-,33-,34-,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPYUKBBMCBILQ-NZTKNTHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C(C)(CO)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@@](C)(CO)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H59N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1541172-75-1 | |
Record name | Deepoxy ethane-1,2-diol carfilzomib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1541172751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C19QCY050 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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